![molecular formula C9H9BrClNO2 B3177714 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide CAS No. 2089311-47-5](/img/structure/B3177714.png)
3-Bromo-4-chloro-5-methoxy-N-methylbenzamide
Overview
Description
“3-Bromo-4-chloro-5-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H9BrClNO2 . It has a molecular weight of 278.53 . The compound is available in a liquid form .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-chloro-5-methoxy-N-methylbenzamide” is 1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Bromo-4-chloro-5-methoxy-N-methylbenzamide” is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 278.53 .Scientific Research Applications
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, including compounds with bromo, methoxy, and chloro substituents, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Activity
Another study details the efficient synthesis of a compound with a similar structural motif, highlighting the relevance of such synthetic routes in the development of pharmaceutical agents targeting dopamine D2 and D3 and serotonin-3 (5-HT3) receptors (Hirokawa, Horikawa, & Kato, 2000).
Antagonist Benzamide Derivatives
Research on benzamide derivatives synthesized from compounds with bromo and chloro substituents indicates their potential as non-peptide CCR5 antagonists. This suggests applications in designing receptor antagonists for therapeutic purposes (Bi, 2015).
Antioxidant Properties
Investigations into halogenated compounds derived from vanillin, including bromo and chloro derivatives, have explored their antioxidant activities. Such research underscores the potential of structurally similar compounds in developing antioxidant agents (Rijal, Haryadi, & Anwar, 2022).
Structural and Molecular Modeling
A study on the molecular structure and absolute configuration of some benzamide derivatives, including methoxy and chloro substituents, employed X-ray crystallography and spectroscopic methods. This research contributes to the understanding of how structural variations influence molecular interactions and potential medicinal applications (Galal et al., 2018).
Safety and Hazards
The compound is categorized as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide is currently unknown . Similar compounds such as n-methylbenzamide have been found to inhibit pde10a, a phosphodiesterase abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it may interact with its targets through similar mechanisms .
properties
IUPAC Name |
3-bromo-4-chloro-5-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12-9(13)5-3-6(10)8(11)7(4-5)14-2/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKCNXSHXWKMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)Br)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-methoxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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